molecular formula C19H19N7O3 B2443312 3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034280-23-2

3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2443312
CAS No.: 2034280-23-2
M. Wt: 393.407
InChI Key: HPJYGULIUHYEMM-UHFFFAOYSA-N
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Description

3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound may interact with key enzymes and proteins involved in cell proliferation and survival .

Cellular Effects

3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has been shown to influence cell function in a variety of ways. It has been found to exhibit cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . This suggests that the compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through a variety of mechanisms. It has been found to possess superior c-Met kinase inhibition ability at the nanomolar level (IC 50 = 48 nM) . This suggests that the compound may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. The compound exhibits excellent thermal stability , suggesting that it remains stable and does not degrade significantly over time

Metabolic Pathways

Given its structural similarity to other triazolo-pyrazine derivatives, it is likely that it interacts with enzymes or cofactors involved in similar metabolic pathways .

Subcellular Localization

Given its structural similarity to other triazolo-pyrazine derivatives, it is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

3-[2-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c1-13-21-22-18-17(20-6-7-25(13)18)24-10-8-23(9-11-24)16(27)12-26-14-4-2-3-5-15(14)29-19(26)28/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJYGULIUHYEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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